

An In-depth Technical Guide to 4-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-methoxybenzaldehyde

Cat. No.: B170670

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data and a summary of the applications for **4-Chloro-3-methoxybenzaldehyde**, a versatile aromatic aldehyde. Its unique structure, featuring both a chloro and a methoxy group, enhances its reactivity, making it a crucial intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical and agrochemical industries.[\[1\]](#)[\[2\]](#)

Core Chemical Data

The fundamental properties of **4-Chloro-3-methoxybenzaldehyde** are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClO ₂	[1] [3]
Molecular Weight	170.59 g/mol	[1] [3]
IUPAC Name	4-chloro-3-methoxybenzaldehyde	[3]
CAS Number	13726-16-4	[1] [3]

Applications in Research and Development

4-Chloro-3-methoxybenzaldehyde is a valuable building block in organic synthesis due to its stability and reactivity.^[1] The aldehyde functional group readily undergoes reactions such as nucleophilic addition and condensation, allowing for the construction of more complex molecular architectures essential in drug discovery.^{[1][2]}

Key application areas include:

- Pharmaceutical Synthesis: It serves as a vital intermediate in the creation of various pharmaceutical agents, including those targeting neurological disorders.^[1] Its structural motifs are incorporated into novel compounds with potential therapeutic effects.^[1]
- Agrochemical Development: The compound is utilized in the formulation of effective and safer pesticides and herbicides.^[1]
- Organic Synthesis: Beyond specific industries, it is a foundational component for creating complex molecules for materials science and broader chemical engineering research.^[1]

Representative Experimental Protocol: Schiff Base Condensation

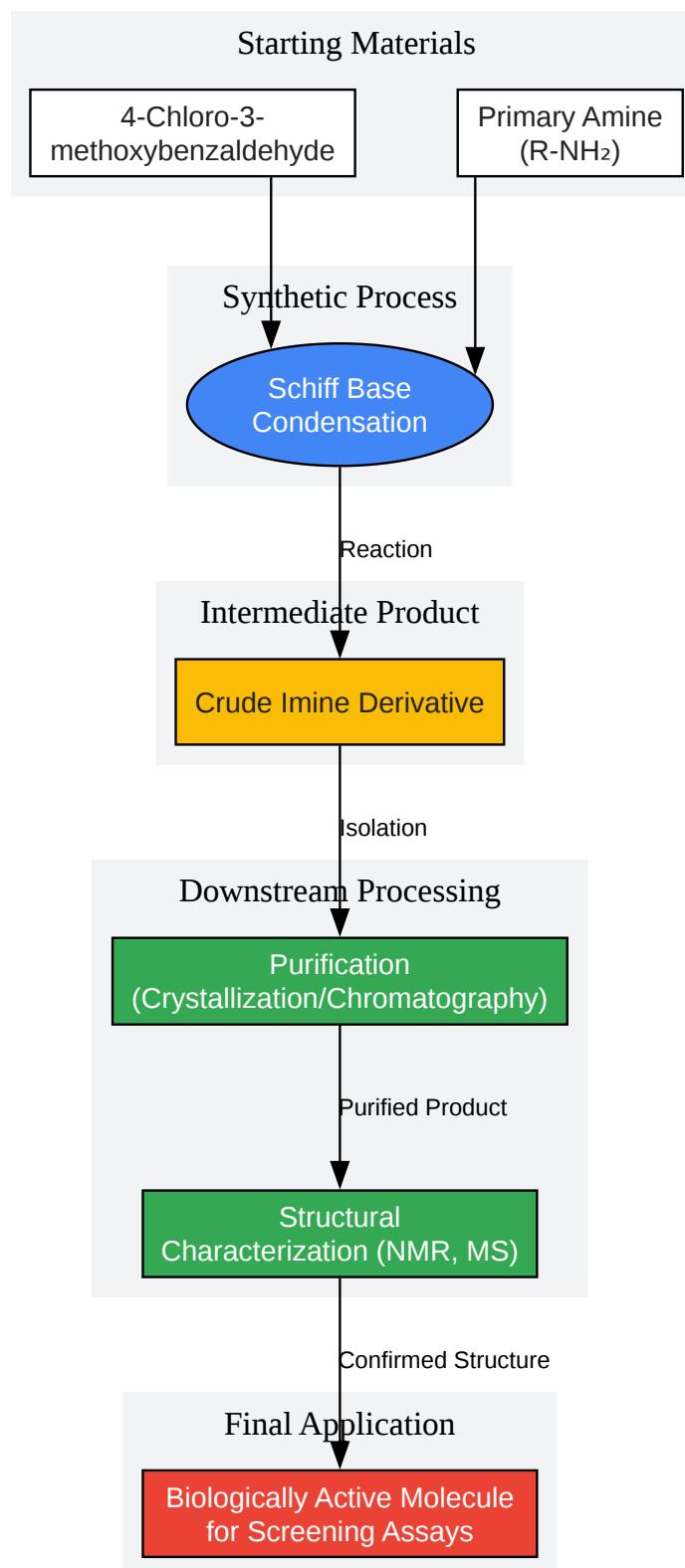
The aldehyde group of **4-Chloro-3-methoxybenzaldehyde** is highly reactive and can be used in various condensation reactions. A common example is the formation of a Schiff base (imine) by reacting the aldehyde with a primary amine. This reaction is fundamental in the synthesis of many biologically active compounds. While the following is a generalized protocol, specific conditions may vary based on the substrate.

Objective: To synthesize a Schiff base derivative from **4-Chloro-3-methoxybenzaldehyde** and a generic primary amine (R-NH₂).

Materials:

- **4-Chloro-3-methoxybenzaldehyde**
- Primary amine (e.g., aniline or a substituted variant)
- Ethanol (or another suitable solvent like methanol)

- Glacial acetic acid (catalyst)
- Reaction flask with reflux condenser
- Stirring apparatus (magnetic stirrer)
- Heating mantle
- Crystallization dish
- Filtration apparatus (Büchner funnel)


Methodology:

- Dissolution: Dissolve 1 molar equivalent of **4-Chloro-3-methoxybenzaldehyde** in a minimal amount of warm ethanol in a round-bottom flask.
- Amine Addition: To the stirred solution, add 1 molar equivalent of the selected primary amine.
- Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
- Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
- Drying & Characterization: Dry the purified product in a vacuum oven. The final Schiff base can be characterized using techniques such as FTIR, ^1H NMR, and elemental analysis to confirm its structure and purity.^[4]

Logical Workflow: Role as a Synthetic Intermediate

The following diagram illustrates the logical position of **4-Chloro-3-methoxybenzaldehyde** as a key intermediate in a typical synthetic workflow, leading to the development of biologically

active molecules for screening.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow using **4-Chloro-3-methoxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-3-methoxybenzaldehyde | C8H7ClO2 | CID 12909725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-3-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170670#4-chloro-3-methoxybenzaldehyde-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com